[5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluorometh yl)phenyl]carboxamide
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Overview
Description
[5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[b]furan core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide typically involves multiple steps:
Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidylmethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the Carboxamide Linkage: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The piperidylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of the trifluoromethyl group often enhances the compound’s interaction with biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The benzo[b]furan core is known for its pharmacological properties, which could be harnessed for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzo[b]furan core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
[5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide: This compound is unique due to its specific combination of functional groups.
Other Benzo[b]furan Derivatives: These compounds share the benzo[b]furan core but differ in their substituents.
Trifluoromethylated Compounds: These compounds share the trifluoromethyl group but have different core structures.
Uniqueness
The uniqueness of [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide lies in its combination of a benzo[b]furan core, a piperidylmethyl group, and a trifluoromethyl group. This combination can result in unique biological activities and chemical properties.
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O3/c1-14-20(22(30)27-16-7-5-6-15(12-16)23(24,25)26)21-17(13-28-10-3-2-4-11-28)18(29)8-9-19(21)31-14/h5-9,12,29H,2-4,10-11,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQRPOJJQFUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCCC3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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